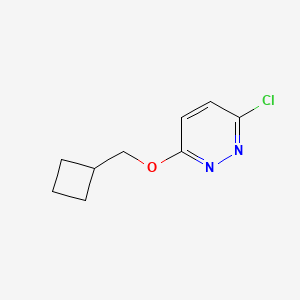

3-Chloro-6-(cyclobutylmethoxy)pyridazine

CAS No.: 1287217-91-7

Cat. No.: VC2667756

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1287217-91-7 |

|---|---|

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 3-chloro-6-(cyclobutylmethoxy)pyridazine |

| Standard InChI | InChI=1S/C9H11ClN2O/c10-8-4-5-9(12-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |

| Standard InChI Key | YGSYWRGKEUPBSZ-UHFFFAOYSA-N |

| SMILES | C1CC(C1)COC2=NN=C(C=C2)Cl |

| Canonical SMILES | C1CC(C1)COC2=NN=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3-Chloro-6-(cyclobutylmethoxy)pyridazine is a substituted pyridazine containing both a chloro substituent at position 3 and a cyclobutylmethoxy group at position 6 of the pyridazine ring. Structurally related to compounds like 3-chloro-5-(cyclobutylmethoxy)pyridazine (CAS No. 1346691-29-9), this molecule belongs to a broader class of heterocyclic compounds that have demonstrated significance in medicinal chemistry .

Molecular Structure

The molecular formula of 3-Chloro-6-(cyclobutylmethoxy)pyridazine is C₉H₁₁ClN₂O, with a calculated molecular weight of approximately 198.65 g/mol. The compound features a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) with a chlorine atom at position 3 and a cyclobutylmethoxy group (cyclobutane ring connected via a methylene bridge to an oxygen atom) at position 6. This arrangement creates a molecule with distinct electronic properties and potential binding capabilities.

Molecular Properties

Table 1: Predicted Physical and Chemical Properties of 3-Chloro-6-(cyclobutylmethoxy)pyridazine

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Weight | 198.65 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Based on similar compounds |

| LogP | ~2.1-2.5 | Predicted from structure |

| Hydrogen Bond Acceptors | 3 (2 ring N atoms, 1 O atom) | Structural analysis |

| Hydrogen Bond Donors | 0 | Structural analysis |

| Rotatable Bonds | 3-4 | Structural analysis |

| Topological Polar Surface Area | ~45-50 Ų | Estimated from similar structures |

Synthesis Pathways

General Synthetic Approaches

The synthesis of 3-Chloro-6-(cyclobutylmethoxy)pyridazine likely follows pathways similar to those documented for related pyridazine compounds. Based on the synthesis of structurally similar compounds, several potential routes can be proposed:

From Pyridazinone Precursors

An alternative synthetic pathway may involve:

-

Formation of a 6-hydroxy-3-chloropyridazine (pyridazinone)

-

O-alkylation with cyclobutylmethyl halide in the presence of a base

This approach parallels the synthesis methods documented for related compounds in the literature .

Purification Methods

Purification of 3-Chloro-6-(cyclobutylmethoxy)pyridazine typically involves column chromatography using silica gel with appropriate solvent systems, followed by recrystallization techniques to achieve high purity levels, generally exceeding 95% .

Chemical Reactivity and Properties

Reactivity Profile

3-Chloro-6-(cyclobutylmethoxy)pyridazine likely exhibits reactivity patterns characteristic of halogenated pyridazines, including:

-

Nucleophilic aromatic substitution at the chlorinated position

-

Potential for metal-catalyzed cross-coupling reactions at the C-Cl bond

-

Moderate electrophilicity at the pyridazine ring positions

-

Stability of the cyclobutylmethoxy group under most reaction conditions

Stability Considerations

The compound is expected to be stable at room temperature in solid form. The presence of both electron-withdrawing (chloro) and electron-donating (alkoxy) groups creates a balanced electronic distribution in the molecule. Storage recommendations typically include:

-

Storage at 2-8°C to maintain long-term stability

-

Protection from strong light, humidity, and oxidizing conditions

-

Appropriate containment in inert atmosphere for extended storage periods

Biological and Pharmacological Significance

Structure-Activity Relationships

Pyridazine derivatives containing chloro and alkoxy substituents have demonstrated significant biological activities. Based on structure-activity relationships observed in similar compounds, 3-Chloro-6-(cyclobutylmethoxy)pyridazine may exhibit:

-

Potential anticancer activity through cyclin-dependent kinase (CDK) inhibition

-

Possible anti-inflammatory properties

-

Modulation of specific receptor systems due to its heterocyclic nature

Research on related pyridazine compounds has shown that the position and nature of substituents significantly impact biological activity. The 3,6-disubstituted pyridazine scaffold has emerged as a promising motif for developing compounds with therapeutic potential .

Documented Activities of Related Compounds

Studies on structurally similar pyridazines have revealed several important biological activities:

Table 2: Biological Activities of Related Pyridazine Compounds

| Compound Type | Biological Activity | Research Context |

|---|---|---|

| 3,6-disubstituted pyridazines | CDK2 inhibition | Anticancer research for breast and ovarian cancers |

| Chloropyridazine derivatives | Anti-angiogenesis activity | Cancer therapy development |

| Alkoxy-substituted pyridazines | Receptor modulation | Neurobiological investigations |

| Pyridazine C-nucleosides | Potential antiviral activity | Novel nucleoside development |

Research has specifically identified 3,6-disubstituted pyridazines as a novel class with efficient anticancer activity and acceptable ADME (absorption, distribution, metabolism, excretion) properties .

Analytical Characterization

NMR Spectroscopy

1H-NMR spectroscopy of 3-Chloro-6-(cyclobutylmethoxy)pyridazine would typically show characteristic signals:

-

Aromatic protons of the pyridazine ring (typically 6.9-7.8 ppm)

-

Methylene protons adjacent to the oxygen atom (approximately 4.0-4.2 ppm)

-

Cyclobutyl ring protons (1.8-2.4 ppm for methylene groups)

13C-NMR would display signals for:

-

Pyridazine carbon atoms (150-160 ppm for carbons bonded to nitrogen)

-

Carbon attached to chlorine (approximately 130-140 ppm)

-

Carbon attached to oxygen (approximately 160-170 ppm)

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at m/z 198.65

-

Characteristic fragmentation patterns including loss of the cyclobutyl group

-

Isotopic pattern characteristic of compounds containing chlorine

Chromatographic Behavior

HPLC analysis of 3-Chloro-6-(cyclobutylmethoxy)pyridazine would typically be performed using reverse-phase conditions with UV detection at wavelengths around 254-280 nm, where pyridazine derivatives show strong absorption .

Applications in Chemical Research

Synthetic Building Block

3-Chloro-6-(cyclobutylmethoxy)pyridazine serves as a valuable building block in organic synthesis due to the reactive chloro group, which can undergo further transformations:

-

Nucleophilic substitution reactions to introduce diverse functional groups

-

Cross-coupling reactions (Suzuki, Stille, Sonogashira) to form carbon-carbon bonds

-

Metal-catalyzed amination reactions to introduce nitrogen-containing groups

Pharmaceutical Research Applications

In pharmaceutical research, the compound may serve as:

-

A scaffold for medicinal chemistry libraries

-

An intermediate in the synthesis of bioactive compounds

-

A potential CDK inhibitor candidate for anticancer research

-

A tool for structure-activity relationship studies in drug discovery programs

Comparative Analysis with Structural Analogs

Structural Variations

Table 3: Comparison of 3-Chloro-6-(cyclobutylmethoxy)pyridazine with Structural Analogs

| Compound | Key Structural Difference | CAS Number | Potential Impact on Properties |

|---|---|---|---|

| 3-Chloro-5-(cyclobutylmethoxy)pyridazine | Substituent at position 5 vs. 6 | 1346691-29-9 | Different electronic distribution, altered binding profile |

| 3-Chloro-6-methoxypyridazine | Methoxy vs. cyclobutylmethoxy at position 6 | 1722-10-7 | Reduced lipophilicity, different spatial arrangement |

| 3-Chloro-6-(cyclohexylamino)pyridazine | Cyclohexylamino vs. cyclobutylmethoxy at position 6 | 1014-77-3 | Altered H-bonding capacity, different solubility profile |

| 3-Chloro-6-(chloromethyl)pyridazine | Chloromethyl vs. cyclobutylmethoxy at position 6 | 120276-59-7 | Different reactivity pattern, increased electrophilicity |

Property Variations

The substitution pattern and nature of substituents significantly affect the properties of these compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume